molecular formula C21H29N5O4 B3014826 8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-76-8

8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3014826
CAS No.: 879071-76-8
M. Wt: 415.494
InChI Key: LKXWHEUAZRBUJM-UHFFFAOYSA-N
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Description

8-(diethylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H29N5O4 and its molecular weight is 415.494. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research has explored the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, which are structurally related to the compound . These studies aim to understand their antitumor activity and vascular relaxing effects. For instance, specific synthesized compounds demonstrated activity against P388 leukemia, although no significant vascular relaxing effects were observed in some triazino[3,2-f]purines (T. Ueda, T. Adachi, J. Sakakibara, M. Asano, J. Nakagami, 1987).

Reactivity and Derivatives Formation

The reactivity of similar purine compounds under specific conditions has been investigated, leading to the formation of unusual products. For example, a reaction involving 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in DMF resulted in 8-dimethylamino-substituted derivatives. Such studies shed light on the chemical behavior and potential applications of these compounds in medicinal chemistry (F. Khaliullin, Y. Shabalina, 2020).

Cardiovascular Activity

Research into 8-aminoalkyl derivatives of purine-2,6-dione, with various substituents, has explored their affinity and pharmacological evaluation concerning 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies are part of efforts to design ligands with potential psychotropic activity, indicating the broad therapeutic potential of modified purine derivatives (G. Chłoń-Rzepa, P. Żmudzki, G. Satała, B. Duszyńska, A. Partyka, D. Wróbel, M. Jastrzębska-Więsek, A. Wesołowska, A. Bojarski, M. Pawłowski, P. Zajdel, 2013).

Structural Analyses

Structural studies have been conducted on compounds such as zwitterionic forms of arylmethyl Meldrum's acids, which include derivatives with similar structural motifs. These analyses help understand the molecular conformations and crystal packing arrangements, crucial for drug design and development (I. Mieriņa, A. Mishnev, M. Jure, 2015).

Properties

IUPAC Name

8-(diethylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-6-25(7-2)20-22-18-17(19(28)23-21(29)24(18)5)26(20)11-15(27)12-30-16-9-8-13(3)14(4)10-16/h8-10,15,27H,6-7,11-12H2,1-5H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWHEUAZRBUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.